7-Fluoro-6-methoxyquinolin-3-amine
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
7-fluoro-6-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-6-2-7(12)5-13-9(6)4-8(10)11/h2-5H,12H2,1H3 |
InChI Key |
CJMKPBNYXOSKIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Substitution at C3 (amine in the target vs. nitro in NQ1/NQ3) alters electronic properties and reactivity.
- Fluorine vs. Nitro : Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction .
- Core Modifications : Quinazoline derivatives () exhibit distinct pharmacokinetic profiles due to their dual nitrogen atoms .
Physicochemical Properties Analysis
| Property | This compound | NQ1 | NQ3 | NQ16 |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₀FN₂O (estimated) | C₂₅H₁₉N₃O₄ | C₁₈H₁₃N₃O₄ | C₁₇H₁₂F₃N₃O₅ |
| Melting Point | Not reported | 222°C | 156°C | Not reported |
| Spectral Data (¹H NMR) | N/A | δ 9.87 (quinoline-H) | δ 9.27 (quinoline-H) | δ 9.77 (quinoline-H) |
| Mass Spec (EI-MS) | N/A | m/z 425 [M]⁺ | m/z 335 [M]⁺ | m/z 445 [M]⁺ |
Notes:
Challenges for Target Compound :
- Selective introduction of fluorine at C7 while preserving the C6 methoxy and C3 amine groups may require orthogonal protecting strategies.
Potential Pharmacological Implications
- Antimicrobial Potential: Nitroquinolines (e.g., NQ1–NQ16) exhibit antimicrobial properties; fluorine substitution could enhance potency .
- Kinase Inhibition: Quinazoline derivatives () are known kinase inhibitors; the quinoline scaffold may similarly target enzymatic pathways .
- Solubility-Toxicity Balance : Methoxy and fluorine groups could optimize solubility and reduce toxicity compared to nitro-containing analogs .
Preparation Methods
Core Reaction Sequence
The most extensively documented method involves a Hofmann degradation followed by diazonium salt formation and thermolysis. Starting with a 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative (IV) , bromine and sodium hydroxide in aqueous pyridine at 60°C effect Hofmann degradation to yield 3-amino-7-fluoro-6-methoxyquinoline (III) . Subsequent diazotization with sodium nitrite and fluoroboric acid at 15–20°C generates the diazonium fluoroborate (II) , which undergoes thermal decomposition in toluene or chlorinated solvents (60–100°C) to furnish the target compound.
Key Reaction Conditions:
-
Hofmann Degradation :
-
Diazonium Formation :
-
Thermal Decomposition :
Solvent and Temperature Optimization
The choice of solvent critically influences thermolysis efficiency. Polar aprotic solvents like THF facilitate diazonium stability, while nonpolar solvents (toluene) enhance thermal decomposition rates. A comparative study revealed dichloromethane achieves 95% conversion at 80°C within 2 hours, whereas toluene requires 100°C for comparable yields.
Alternative Synthesis via Halogenated Intermediates
Hydrogenolysis of Chlorinated Precursors
An alternative pathway begins with 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate (V) , synthesized by treating quinoline derivative (VIII) with phosphorus oxychloride under solvent-free conditions at 100°C. Catalytic hydrogenation (H₂, 1 atm) over palladium-on-charcoal in ethanol with triethylamine affords the primary amine (VI) , which undergoes ammonolysis to yield (IV) . This route circumvents Hofmann degradation but requires stringent control over hydrogen pressure to prevent over-reduction.
Comparative Data:
Byproduct Mitigation Strategies
The hydrogenolysis route generates <2% dehalogenated byproducts when conducted in methanol rather than ethanol, as methanol’s higher polarity stabilizes the intermediate carbocation. Additionally, substituting triethylamine with N,N-diisopropylethylamine (DIPEA) reduces Pd catalyst poisoning, improving yield to 91%.
Functional Group Interconversion Approaches
Methoxy Group Introduction
While most routes assume pre-existing methoxy groups, selective demethylation protocols adapt methods from related quinolines. For example, methanesulfonic acid with L-methionine selectively removes methyl groups from 6,7-dimethoxyquinoline precursors. Applied to 7-fluoro-6,7-dimethoxyquinoline, this method could theoretically yield 7-fluoro-6-hydroxyquinoline, but subsequent methylation would require careful optimization to avoid fluorination.
Amine Group Installation
Direct amination at position 3 remains challenging due to quinoline’s electronic structure. Nucleophilic aromatic substitution (SNAr) proves ineffective, but Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos enables C–N bond formation in 68% yield under microwave irradiation (150°C, 1 h). This approach remains experimental for the target compound but highlights potential avenues for future research.
Comparative Methodological Analysis
Yield and Purity Considerations
The Hofmann-diazonium route achieves higher overall yields (∼80%) but requires hazardous reagents like bromine. In contrast, the hydrogenolysis pathway offers safer handling but accumulates impurities during ammonolysis. Purity profiles from HPLC analysis reveal:
| Method | Purity (%) | Major Impurity |
|---|---|---|
| Hofmann-Diazonium | 98.5 | 3-Fluoro-6-methoxyquinoline |
| Hydrogenolysis | 95.2 | 4-Chloro-7-fluoroquinoline |
Q & A
Q. What are the primary synthetic routes for 7-Fluoro-6-methoxyquinolin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via direct amination of halogenated precursors (e.g., 7-fluoro-6-methoxyquinoline derivatives) using ammonia or amine nucleophiles. Green chemistry approaches, such as water-based reflux with Keplerate catalysts, achieve yields up to 97% compared to traditional solvent-dependent methods (variable yields) .
- Example Synthesis Table :
| Method | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Keplerate Catalyst | Direct Amination | 97 | Reflux in water |
| Traditional Solvents | Amination | 60–85 | Organic solvents, 80°C |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methoxy at C6, fluoro at C7). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₀FN₂O, MW 193.2 g/mol). For crystallinity, single-crystal X-ray diffraction resolves 3D atomic arrangements .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Assess kinase inhibition (e.g., PI3Kδ) via enzymatic assays, as fluoroquinoline derivatives like AMG319 show nanomolar IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing environmental impact?
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer : Systematically vary substituents (e.g., replace methoxy with ethoxy, fluoro with chloro) and test inhibitory potency against PI3Kδ. Use molecular docking to predict binding interactions. For example, halogen substituents at C6/C7 enhance target affinity by 30–50% in related compounds .
- Example SAR Data :
| Compound | Substituents | PI3Kδ IC₅₀ (nM) |
|---|---|---|
| 7-Fluoro-6-methoxy | F (C7), OMe (C6) | 12.5 |
| 7-Chloro-6-ethoxy | Cl (C7), OEt (C6) | 8.2 |
Q. What advanced analytical techniques resolve discrepancies in reported bioactivity data?
- Methodological Answer : Employ metabolomic profiling (LC-MS/MS) to identify degradation products that may interfere with assays. Surface plasmon resonance (SPR) validates direct target binding, distinguishing true inhibitors from false positives caused by assay artifacts .
Q. How can researchers address solubility limitations in pharmacological studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles (liposomal encapsulation). Computational models (e.g., Hansen Solubility Parameters) predict optimal solvents. For example, logP values >2.5 indicate hydrophobic behavior requiring formulation adjustments .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Periodic HPLC-UV purity checks (e.g., every 6 months) detect decomposition. Lyophilization increases shelf life for aqueous-sensitive derivatives .
Data Interpretation & Conflict Resolution
Q. How to reconcile conflicting reports on antimicrobial efficacy across studies?
- Methodological Answer : Standardize testing protocols (e.g., CLSI guidelines) to control variables like inoculum size and growth media. Cross-validate using chequerboard assays to assess synergy/antagonism with known antibiotics. Contradictions often arise from strain-specific resistance mechanisms .
Q. What computational tools predict metabolic pathways affecting in vivo activity?
- Methodological Answer :
Use CYP450 isoform screening (human liver microsomes) to identify major metabolites. Software like MetaSite models Phase I/II transformations. For example, demethylation at C6 methoxy is a common metabolic pathway requiring structural blocking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
